acetic acid CAS No. 153876-17-6](/img/structure/B137935.png)
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid is a chemical compound characterized by the presence of both fluorine and hydroxyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid typically involves the reaction of 2,6-difluorobenzoyl chloride with glycine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2,6-Dichlorobenzoyl)amino]hydroxyacetic acid
- [(2,6-Dibromobenzoyl)amino]hydroxyacetic acid
- [(2,6-Diiodobenzoyl)amino]hydroxyacetic acid
Uniqueness
[(2,6-Difluorobenzoyl)amino](hydroxy)acetic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to its chlorinated, brominated, or iodinated counterparts. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
153876-17-6 |
---|---|
Molekularformel |
C9H7F2NO4 |
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
2-[(2,6-difluorobenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7F2NO4/c10-4-2-1-3-5(11)6(4)7(13)12-8(14)9(15)16/h1-3,8,14H,(H,12,13)(H,15,16) |
InChI-Schlüssel |
HAEZACDIXLWYOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F |
Synonyme |
Acetic acid, [(2,6-difluorobenzoyl)amino]hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.